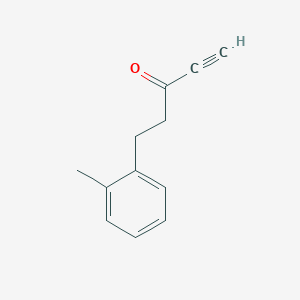
5-o-Tolyl-pent-1-yn-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-o-Tolyl-pent-1-yn-3-one: is an organic compound characterized by the presence of a tolyl group attached to a pentynone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-o-Tolyl-pent-1-yn-3-one typically involves the reaction of a tolyl-substituted alkyne with a suitable ketone precursor. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The process may include steps for purification such as distillation or recrystallization to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: 5-o-Tolyl-pent-1-yn-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitrating agents in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry: 5-o-Tolyl-pent-1-yn-3-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 5-o-Tolyl-pent-1-yn-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, in antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with metabolic processes.
類似化合物との比較
4-o-Tolyl-pent-1-yn-3-one: Similar structure but with the tolyl group in a different position.
5-m-Tolyl-pent-1-yn-3-one: The methyl group is in the meta position instead of the ortho position.
5-p-Tolyl-pent-1-yn-3-one: The methyl group is in the para position.
Uniqueness: 5-o-Tolyl-pent-1-yn-3-one is unique due to the specific positioning of the tolyl group, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers.
特性
分子式 |
C12H12O |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
5-(2-methylphenyl)pent-1-yn-3-one |
InChI |
InChI=1S/C12H12O/c1-3-12(13)9-8-11-7-5-4-6-10(11)2/h1,4-7H,8-9H2,2H3 |
InChIキー |
JHAQVNFVHNUPST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CCC(=O)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



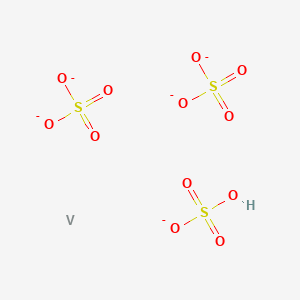
![Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-](/img/structure/B12064441.png)
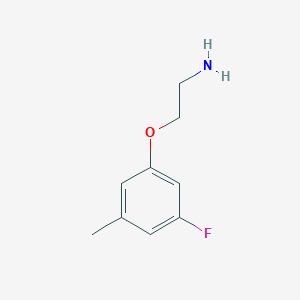

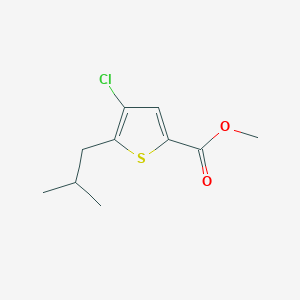

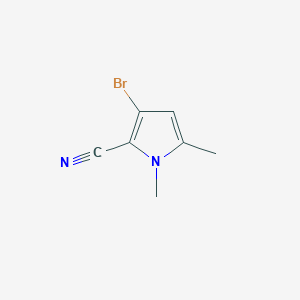
![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)

![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)

![[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)
![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)
